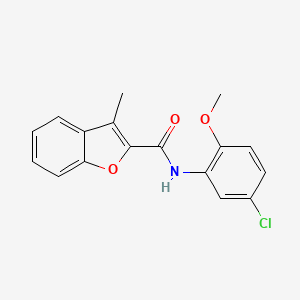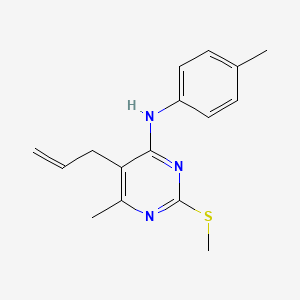![molecular formula C24H29N3O B5562682 1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5562682.png)
1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions, utilizing strategies such as the Friedel–Crafts reaction, which enables the formation of key intermediate compounds. For instance, Mizuno et al. (2006) described the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, highlighting the use of methanesulfonyl as a protective group to achieve high yields in a simplified synthetic route (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is pivotal in determining their chemical reactivity and interactions. The crystallographic analysis provides detailed insights into the compound's configuration, enabling the understanding of its potential interactions and reactivity. For example, the synthesis and structural analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, as conducted by Ganapathy et al. (2015), exemplifies the detailed structural elucidation possible through X-ray diffraction techniques (Ganapathy et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, attributing to their functional diversity and potential in synthetic chemistry. The [3+1+1+1] annulation to the pyridine structure in quinoline molecules, as described by Yang et al. (2022), showcases the innovative approaches to synthesizing 3-arylquinolines from arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO), highlighting the compound's versatility in forming complex structures (Yang et al., 2022).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. These properties can be significantly influenced by the compound's molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with different reagents, define the compound's utility in chemical reactions and potential as intermediates in the synthesis of complex molecules. The bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, as synthesized and characterized by Watermeyer et al. (2009), illustrate the compound's potential for pharmaceutical relevance, underscoring the importance of its chemical properties (Watermeyer et al., 2009).
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including those with methoxyphenyl groups, have been extensively studied for their anticorrosive properties. These compounds demonstrate significant effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. Such properties make them highly valuable in industries where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinoline and its derivatives, by extension, have found remarkable applications in the field of optoelectronics. Their incorporation into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials. These derivatives are pivotal in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They are also explored for potential uses in colorimetric pH sensors and nonlinear optical materials, showcasing their versatility in electronic and luminescent applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Photocatalytic Degradation of Pollutants
Research on photocatalytic degradation of pollutants in water has highlighted the role of quinoline derivatives in enhancing this process. These compounds participate in the photocatalytic pathways leading to the mineralization of pollutants like pyridine and quinoline itself. The complexity of these reactions, including oxidation, cleavage of bonds, and formation of by-products, illustrates the potential of quinoline derivatives in environmental remediation and water treatment technologies (Pichat, 1997).
properties
IUPAC Name |
1-[[2-(4-methoxyphenyl)-7-methylquinolin-3-yl]methyl]-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-17-5-6-19-14-20(15-27-12-11-21(16-27)26(2)3)24(25-23(19)13-17)18-7-9-22(28-4)10-8-18/h5-10,13-14,21H,11-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSOBCJGAGPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CN3CCC(C3)N(C)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)
![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)
![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)
![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)
![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)



![4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5562689.png)

![[(3R*,4R*)-4-(azepan-1-ylmethyl)-1-(2-propoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5562695.png)